molecular formula C16H20N4O2 B3886846 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3886846
M. Wt: 300.36 g/mol
InChI Key: IGNZAADFPDLUMF-LICLKQGHSA-N
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Description

The target compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide, is a hydrazide derivative featuring a 3,5-dimethylpyrazole core linked to a 3-methoxybenzylidene moiety via a propanehydrazide bridge. The 3-methoxy group on the benzylidene ring contributes to electronic and steric properties, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-15(12(2)19-18-11)7-8-16(21)20-17-10-13-5-4-6-14(9-13)22-3/h4-6,9-10H,7-8H2,1-3H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNZAADFPDLUMF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 3-methoxybenzaldehyde. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazone linkage and pyrazole ring are crucial for its binding affinity and specificity. The compound can modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table compares the target compound with key analogues:

Compound Name Substituents on Benzylidene Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (3-methoxyphenyl) 3-OCH₃ Likely C₁₆H₂₀N₄O₃ ~316 Not reported Pyrazole, hydrazide, methoxy
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide () 3-OCH₂CH₃, 2-OH C₁₇H₂₂N₄O₃ 330.39 Not reported Pyrazole, hydrazide, ethoxy, hydroxyl
N'-(4-Hydroxy-3-methoxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (d) 4-OH, 3-OCH₃ C₁₉H₁₈N₄O₃ 350.37 157–158 Indole, hydrazide, methoxy, hydroxyl
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide () 3-OCH₃, 4-OCH₃ C₁₇H₂₂N₄O₃ 330.39 Not reported Pyrazole, hydrazide, dimethoxy
Key Observations:
  • Substituent Effects: The 3-methoxy group in the target compound reduces steric hindrance compared to bulkier substituents like ethoxy () or dimethoxy (). This may enhance solubility and bioavailability .
  • Melting Points : Compounds with hydroxyl groups (e.g., 157–158°C for ) exhibit higher melting points than those with methoxy/ethoxy groups alone, reflecting stronger intermolecular interactions .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The hydrazide moiety (–NH–N=C–) participates in N–H···O and C=O···H–N hydrogen bonds, stabilizing crystal packing (). Substituents like methoxy or hydroxyl further modulate these interactions .
  • Software Tools : Programs like SHELX and ORTEP-3 () are critical for resolving crystal structures, confirming the E-configuration of the benzylidene group and planar geometry of the hydrazide bridge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide

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